N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide, also known as BDBM-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies, making it a potential candidate for the development of new drugs.
科学的研究の応用
Antimicrobial Properties
- A study explored the antimycobacterial activity of compounds related to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide, highlighting its potential in treating tuberculosis. The introduction of benzo[1,3]dioxol moiety significantly increased the potency of these compounds against Mycobacterium tuberculosis (Ghorab et al., 2017).
Antioxidant and Enzyme Inhibition
- Research on benzenesulfonamides incorporating 1,3,5-triazine motifs, which share structural similarities with the compound , found moderate antioxidant activity and enzyme inhibition relevant to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Cancer Research
- Another study focused on the synthesis of quinazoline derivatives, which are structurally related to this compound, and their potential as diuretic and antihypertensive agents, also indicating anti-diabetic potential in rats (Rahman et al., 2014).
Photodynamic Therapy for Cancer
- A zinc phthalocyanine derivative study, which included benzenesulfonamide groups, revealed properties useful for photodynamic cancer therapy. These derivatives showed high singlet oxygen quantum yield and fluorescence properties, important for Type II photosensitizers (Pişkin et al., 2020).
Cytotoxicity and Tumor Inhibition
- Research on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlighted their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul et al., 2016).
Pulmonary Fibrosis Treatment
- Phosphatidylinositol 3-kinase inhibitors, closely related to this compound, have been claimed for use in treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c28-34(29,22-9-7-21(8-10-22)33-20-4-2-1-3-5-20)26-17-23(27-12-14-30-15-13-27)19-6-11-24-25(16-19)32-18-31-24/h1-11,16,23,26H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXVRSUZGWUOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。